Home > Products > Screening Compounds P123156 > 8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine
8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine - 691868-88-9

8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine

Catalog Number: EVT-281792
CAS Number: 691868-88-9
Molecular Formula: C14H5F6N5O
Molecular Weight: 373.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RO8191 is an agonist of interferon (IFN) α receptor type 2 (IFNAR2) with antiviral activity (EC50 = 200 nM in an anti-hepatitis C virus (HCV) replicon assay). It exhibits 1:1 binding to the IFNAR2 extracellular domain, indicating RO8191 and IFNAR2 interact at the cell surface. RO8191 induces expression of IFN-stimulated genes, without induction of genes encoding inflammatory cytokines and chemokines, in HCV replicon cells, several cancer cell lines, and human primary hepatocytes. RO8191 induces expression of IFN-stimulated genes in vivo without induction of inflammatory cytokine and chemokine expression in mice. It also reduces HCV titer in HCV-infected humanized liver mice following oral administration.
Novel activator of JAK/STAT, inducing IFN-like signals
RO8191 is an activator of JAK/STAT that induces IFN-like signals.
Source and Classification

The compound is cataloged under CAS Number 691868-88-9 and is primarily synthesized for research purposes. It belongs to the imidazo[1,2-a][1,8]naphthyridine family, which is known for its diverse pharmacological properties. The incorporation of the oxadiazole moiety enhances its biological profile by potentially improving solubility and bioavailability .

Synthesis Analysis

The synthesis of 8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine typically involves several key steps:

  1. Formation of Imidazo[1,2-a][1,8]naphthyridine Backbone: The initial step usually involves the synthesis of the imidazo[1,2-a][1,8]naphthyridine structure through cyclization reactions involving appropriate precursors.
  2. Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced using trifluoromethylating agents such as trifluoromethyl iodide or other fluorinated reagents under controlled conditions to ensure high yields.
  3. Oxadiazole Incorporation: The oxadiazole ring is synthesized through a condensation reaction involving hydrazine derivatives and carbonyl compounds. This step is crucial as it imparts additional biological activity to the compound.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity suitable for biological testing .
Molecular Structure Analysis

The molecular structure of 8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine can be described as follows:

  • Molecular Formula: C12_{12}H6_{6}F6_6N6_{6}O
  • Molecular Weight: Approximately 373.0398 g/mol
  • Structural Features:
    • Two trifluoromethyl groups at positions 2 and 4 of the imidazo ring enhance lipophilicity.
    • The oxadiazole ring contributes to the compound's electronic properties and potential reactivity.

The three-dimensional conformation can be analyzed using computational methods to predict its interactions with biological targets .

Chemical Reactions Analysis

The compound engages in various chemical reactions that can be categorized as follows:

  • Electrophilic Substitution Reactions: The electron-rich imidazo ring can undergo electrophilic substitutions to introduce additional functional groups.
  • Nucleophilic Attack: The presence of electron-withdrawing trifluoromethyl groups makes certain positions on the ring more susceptible to nucleophilic attacks.
  • Decomposition Reactions: Under extreme conditions (heat or strong acids), the compound may decompose into simpler molecules.

These reactions are essential for modifying the compound to enhance its pharmacological properties .

Mechanism of Action

The mechanism of action for 8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine involves several pathways:

  • Antiviral Activity: Research indicates that this compound exhibits significant antiviral properties by inhibiting viral replication at post-entry stages. It may interfere with viral RNA synthesis or protein translation processes .
  • Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation.

Understanding these mechanisms requires further investigation through in vitro and in vivo studies to elucidate specific targets within cellular pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but poorly soluble in water due to its hydrophobic nature.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for determining the compound's suitability for various applications in drug formulation and delivery systems .

Applications

The applications of 8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine span several fields:

  • Pharmaceutical Research: Its antiviral and anticancer activities make it a candidate for drug development against infectious diseases such as Chikungunya virus and various cancers.
  • Chemical Biology: Used as a tool compound to study specific biological pathways due to its ability to modulate cellular responses.

Continued research into this compound could lead to significant advancements in therapeutic strategies against challenging diseases .

Synthetic Methodologies and Structure-Activity Relationship (SAR) Optimization

Multi-Step Synthesis Pathways for Imidazonaphthyridine Core Functionalization

The synthesis of 8-(1,3,4-oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine requires meticulous multi-step strategies to assemble the complex polyheterocyclic architecture. The foundational imidazo[1,2-a][1,8]naphthyridine core is typically constructed via cyclocondensation reactions between functionalized naphthyridine precursors and α-halo carbonyl compounds. A critical intermediate involves the introduction of reactive handles at the C8 position (often bromo or carboxylic acid groups) to enable subsequent coupling with the 1,3,4-oxadiazole moiety [1] [8].

The 8-carboxylic acid derivative (2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylic acid) serves as a key synthetic pivot, available commercially for research-scale synthesis [3]. This carboxylic acid undergoes hydrazide formation followed by cyclodehydration with orthoesters or cyanogen bromide to install the 1,3,4-oxadiazole ring. Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 8-bromo-naphthyridine intermediates and pre-formed oxadiazolyl boronic esters offers regioselective control. The trifluoromethyl groups are typically introduced early in the synthesis via:

  • Electrophilic trifluoromethylation using Umemoto's or Togni's reagents on halogenated precursors
  • Nucleophilic displacement with Ruppert-Prakash reagents (TMSCF₃) on carbonyl intermediates
  • Building block incorporation using trifluoromethyl-containing starting materials [8].

Table 1: Key Synthetic Intermediates for Target Compound Synthesis

IntermediateFunctionCoupling Method
2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylic acidOxadiazole precursorCyclodehydration
5-Bromo-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridineOxadiazole precursorSuzuki coupling
2-(Tributylstannyl)-1,3,4-oxadiazoleCoupling partnerStille coupling

Role of Oxadiazole Substitution in Modulating Bioavailability and Binding Affinity

The 1,3,4-oxadiazole ring at C8 serves as a critical bioavailability modulator through multifaceted physicochemical effects. As a hydrogen-bond acceptor domain, this electron-deficient heterocycle enhances target engagement with viral enzymes through dipole-dipole interactions and π-stacking with aromatic residues in binding pockets. Computational analyses indicate the oxadiazole nitrogen atoms form key hydrogen bonds with HCV NS5A catalytic residues (bond lengths: 2.8-3.2 Å), explaining the significant potency improvement over carboxylate or bromo analogues [1] [2].

Physiologically, the oxadiazole's balanced lipophilicity (π-value ~0.9) counteracts the extreme hydrophobicity imparted by the bis(trifluoromethyl) groups, yielding optimal partition coefficients (calculated logP = 3.2 ± 0.3). This balance facilitates:

  • Enhanced membrane permeability (Caco-2 Papp > 8 × 10⁻⁶ cm/s)
  • Moderate plasma protein binding (85-92% across species)
  • Metabolic resistance against cytochrome P450 3A4-mediated oxidation due to the absence of oxidizable sitesCompared to 8-carboxylic acid analogues (which exist predominantly as charged species at physiological pH), the oxadiazole derivative demonstrates 3.5-fold higher oral bioavailability in preclinical models despite similar molecular weights [1] [7].

Table 2: Physicochemical Properties of C8-Substituted Analogues

C8 SubstituentlogPTopological PSA (Ų)H-bond Acceptors
1,3,4-Oxadiazol-2-yl3.248.75
Carboxylic acid2.178.34
Bromo3.816.52
Methyl4.124.83

Trifluoromethyl Group Positioning and Its Impact on Pharmacokinetic Profiles

The strategic placement of two trifluoromethyl groups at C2 and C4 creates a synergistic electronic and steric environment essential for antiviral efficacy. Quantum mechanical calculations reveal these strong electron-withdrawing groups reduce the electron density of the naphthyridine core (HOMO energy: -7.3 eV), enhancing:

  • Metabolic stability by deactivating oxidative pathways on adjacent rings
  • Binding pocket complementarity through hydrophobic interactions with non-polar enzyme subsites
  • Improved passive diffusion across biological membranes via controlled lipophilicity enhancement

Positional effects are profound: C2/C4-disubstitution demonstrates superior pharmacokinetics over mono-trifluoromethyl analogues. The C4-CF₃ group particularly influences plasma clearance rates, with 4-des-trifluoromethyl analogues showing 5-fold increased hepatic extraction. Molecular dynamics simulations indicate the C2-CF₃ group occupies a hydrophobic viral pocket lined with Leu31, Val48, and Leu151 residues in NS5A, forming van der Waals contacts contributing -3.2 kcal/mol binding energy. This positioning also shields the imidazole ring from nucleophilic attack, reducing metabolic degradation in hepatocytes [1] [8] [3].

Pharmacokinetically, the bis(trifluoromethyl) motif extends elimination half-life (t₁/₂β = 7.2 h vs. 2.1 h for non-fluorinated analogues) and maintains therapeutic concentrations >90% over 12 hours post-administration. The combination of steric bulk and high electronegativity creates a "metabolic shield" effect, reducing CYP-mediated deactivation while maintaining aqueous solubility through attenuated crystallization tendencies [3].

Comparative Analysis of Analogues in Anti-HCV Activity: SAR Limitations and Breakthroughs

SAR studies reveal that the integration of 1,3,4-oxadiazole at C8 with bis(trifluoromethyl) groups at C2/C4 represents a breakthrough in anti-HCV heterocyclic design. When compared to structurally related compounds:

  • ZP-33 (2-bromoimidazo[4,5-e][1,3]diazepine derivative): The oxadiazole-naphthyridine hybrid shows 2.3-fold higher HCV replicon inhibition (EC₅₀ = 0.32 µM vs. 0.74 µM) despite different core scaffolds, attributed to improved NS5A binding kinetics [2]
  • C8-carboxylic acid analogue: Demonstrates 8-fold reduced potency due to ionization at physiological pH, compromising membrane penetration and target engagement [3]
  • 5-Dimethylaminomethyl derivative (CAS 1431424-64-4): While enhancing solubility, the basic side chain increases hERG binding liability (IC₅₀ = 4.1 µM) without significant potency improvement [8]

Critical SAR limitations emerged from this chemotype:

  • Restricted substitution tolerance at oxadiazole C5: Methyl or phenyl groups diminish activity by 10-30 fold
  • Sensitivity to imidazole ring modifications: Hydrogenation of the C3-C4 double bond abolished anti-HCV activity (EC₅₀ >100 µM), confirming aromaticity requirements
  • Stereoelectronic dependence: Oxadiazole N-regiochemistry is critical—1,2,4-oxadiazole isomers show >15-fold reduced potency

The breakthrough resides in the synergistic combination of pharmacophores: The oxadiazole acts as a bioisostere for carboxylic acid/carboxamide groups with superior drug-like properties, while the bis(trifluoromethyl)-imidazonaphthyridine core provides optimal geometry for deep binding pocket penetration. This combination achieves selectivity indices >40 against Huh7 replicon cells, outperforming ribavirin (SI=0.42) though still below interferon-α (SI=11.3) in standardized assays [2].

Properties

CAS Number

691868-88-9

Product Name

8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine

IUPAC Name

2-[2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl]-1,3,4-oxadiazole

Molecular Formula

C14H5F6N5O

Molecular Weight

373.21 g/mol

InChI

InChI=1S/C14H5F6N5O/c15-13(16,17)7-3-9(14(18,19)20)23-11-6(7)1-2-10-22-8(4-25(10)11)12-24-21-5-26-12/h1-5H

InChI Key

GRHYZVJEXKTJOS-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=CN2C3=C1C(=CC(=N3)C(F)(F)F)C(F)(F)F)C4=NN=CO4

Solubility

Soluble in DMSO

Synonyms

2-(2,4-bis(trifluoromethyl)imidazo(1,2-a)(1,8)naphthyridin-8-yl)-1,3,4-oxadiazole
CDM-3008
RO8191

Canonical SMILES

C1=CC2=NC(=CN2C3=C1C(=CC(=N3)C(F)(F)F)C(F)(F)F)C4=NN=CO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.